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Compound of Interest

Compound Name:
1-(3-Amino-4-

methylphenyl)ethanone

Cat. No.: B099372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(3-
Amino-4-methylphenyl)ethanone. The document details the key physicochemical properties

and predicted spectroscopic data essential for the unambiguous identification and

characterization of this compound. Methodologies for the key analytical techniques are also

provided.

Physicochemical Properties
The fundamental physical and chemical properties of 1-(3-Amino-4-methylphenyl)ethanone
are summarized in the table below. These properties are crucial for its handling, purification,

and use in further synthetic applications.

Property Value

IUPAC Name 1-(3-Amino-4-methylphenyl)ethanone

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

Appearance Expected to be a solid

CAS Number 39849-33-9
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Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for 1-(3-Amino-4-
methylphenyl)ethanone. While experimental spectra for this specific isomer are not readily

available in public databases, the predicted data is based on the analysis of its chemical

structure and comparison with isomers and related compounds.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

number, environment, and connectivity of hydrogen atoms in a molecule. The predicted

chemical shifts (δ) in parts per million (ppm) for the protons of 1-(3-Amino-4-
methylphenyl)ethanone are presented below.

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Acetyl group (-

COCH₃)
~2.5 Singlet (s) 3H

Aromatic Methyl (-

CH₃)
~2.2 Singlet (s) 3H

Amino group (-NH₂) ~3.5 - 4.5 (broad) Singlet (s) 2H

Aromatic H (position

5)
~6.7 Doublet (d) 1H

Aromatic H (position

2)
~7.1 Singlet (s) 1H

Aromatic H (position

6)
~7.2 Doublet (d) 1H

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The predicted chemical shifts (δ) in ppm for the carbon

atoms of 1-(3-Amino-4-methylphenyl)ethanone are listed below.
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Carbon Assignment Predicted Chemical Shift (ppm)

Acetyl group (-COCH₃) ~26

Aromatic Methyl (-CH₃) ~17

Aromatic C-4 ~125

Aromatic C-5 ~115

Aromatic C-6 ~130

Aromatic C-1 ~135

Aromatic C-2 ~118

Aromatic C-3 ~145

Carbonyl Carbon (>C=O) ~198

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation. The predicted characteristic absorption bands for 1-(3-
Amino-4-methylphenyl)ethanone are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹)

N-H Stretch (Amino) 3300 - 3500 (two bands)

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=O Stretch (Ketone) 1670 - 1690

C=C Stretch (Aromatic) 1550 - 1650

C-N Stretch (Aromatic) 1250 - 1350

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(3-Amino-4-methylphenyl)ethanone, the following is expected:

Parameter Predicted Value (m/z)

Molecular Ion [M]⁺ 149.0840

Major Fragments 134, 106, 77

The major expected fragmentation would be the loss of the methyl group from the acetyl moiety

([M-15]⁺) leading to a peak at m/z 134.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structure

elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees,

relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):
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Introduce the sample into the ion source where it is vaporized and bombarded with a high-

energy electron beam (typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

A detector records the abundance of each ion.

Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an

unknown compound, such as 1-(3-Amino-4-methylphenyl)ethanone.
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To cite this document: BenchChem. [Structure Elucidation of 1-(3-Amino-4-
methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099372#structure-elucidation-of-1-3-amino-4-
methylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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